2-(Pyrimidin-4-yl)ethanol

Vue d'ensemble

Description

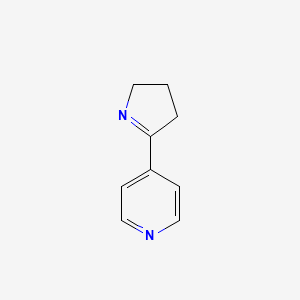

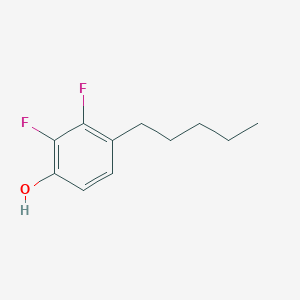

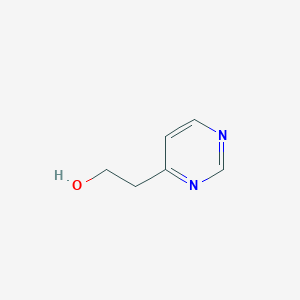

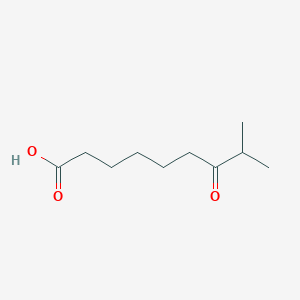

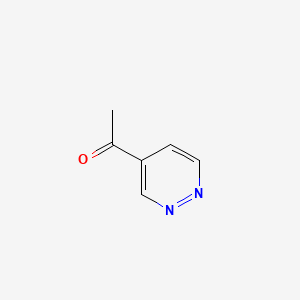

“2-(Pyrimidin-4-yl)ethanol” is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is also known by its IUPAC name, 2-(4-pyrimidinyl)ethanol .

Synthesis Analysis

The synthesis of pyrimidin-4-yl-ethanol derivatives involves multiple steps . The specific synthesis process can vary depending on the desired derivative .Molecular Structure Analysis

The molecular structure of “2-(Pyrimidin-4-yl)ethanol” can be analyzed using various spectroscopic techniques . Computational tools can also be used to investigate the molecular and electronic behavior of the compound .Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrimidin-4-yl)ethanol” can be complex and depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

“2-(Pyrimidin-4-yl)ethanol” has a molecular weight of 124.142 g/mol . Additional physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Applications De Recherche Scientifique

ROS1 Kinase Inhibitors

- Application Summary: This compound has been used in the synthesis of derivatives that act as inhibitors for ROS1 kinase, a protein that plays a crucial role in various cellular processes and is often linked to cancer development .

- Methods of Application: The compound was used to synthesize a novel series of pyrimidin-4-yl-ethanol and ethanone derivatives. The structures of the newly synthesized compounds were confirmed using 1H-NMR, 13C-NMR, and IR .

- Results: Most of the tested compounds showed ROS1 kinase inhibitory activity in the micromolar range .

Antimicrobial and Antiviral Agents

- Application Summary: Pyrrolo [2,3-d]pyrimidine derivatives of the compound have shown promising antimicrobial and antiviral activities .

- Methods of Application: The compound was reacted with alkyl halides in DMF in the presence of anhydrous potassium carbonate at room temperature .

- Results: Some of the new compounds were shown to have promising antimicrobial (compared to Gentamicin) and antiviral activities (compared to Ribavirin), including the activity against Newcastle disease .

Analgesic Activities

- Application Summary: Certain derivatives of the compound have shown potent analgesic activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: Compound 12 showed highly potent analgesic activities .

Inhibition of Collagen Prolyl-4-Hydroxylase

- Application Summary: Certain derivatives of the compound have been found to be potent inhibitors of collagen prolyl-4-hydroxylase .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The result of the hydroxyproline assay displayed that compounds 12m and 12q are potent inhibitors of collagen prolyl-4-hydroxylase .

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

- Application Summary: A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized using “2-(Pyrimidin-4-yl)ethanol”. These compounds have shown promising cytotoxic effects against four different cancer cell lines .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .

Synthesis of Novel Derivatives

- Application Summary: “2-(Pyrimidin-4-yl)ethanol” has been used in the synthesis of novel derivatives, such as 2-(2-Chloro-6-((2-(piperidin-1-yl)ethyl)amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone .

- Methods of Application: The compound was reacted with alkyl halides in DMF in the presence of anhydrous potassium carbonate at room temperature .

- Results: The title compound was obtained as a mixture of keto/enol tautomers .

Inhibitors of Protein Kinase B (Akt)

- Application Summary: A series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines were synthesized using “2-(Pyrimidin-4-yl)ethanol”. These compounds provided ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The compounds were active in cellular assays .

Synthesis of Novel Derivatives

- Application Summary: “2-(Pyrimidin-4-yl)ethanol” has been used in the synthesis of novel derivatives, such as 2-(2-Chloro-6-(2-morpholinoethylamino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone .

- Methods of Application: The compound was reacted with alkyl halides in DMF in the presence of anhydrous potassium carbonate at room temperature .

- Results: The title compound was obtained as a mixture of keto/enol tautomers .

Orientations Futures

Propriétés

IUPAC Name |

2-pyrimidin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-4-2-6-1-3-7-5-8-6/h1,3,5,9H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVUIYOURRNFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573115 | |

| Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-4-yl)ethanol | |

CAS RN |

68121-32-4 | |

| Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)

![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)